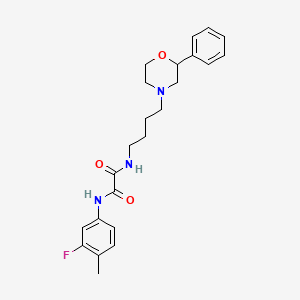

N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

N1-(3-Fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is an oxalamide derivative characterized by its unique substitution pattern. The N1 position is substituted with a 3-fluoro-4-methylphenyl group, which introduces both lipophilic (methyl) and electronegative (fluoro) properties. The N2 position features a 4-(2-phenylmorpholino)butyl chain, combining a morpholine ring (a six-membered heterocycle with oxygen and nitrogen) with a phenyl-substituted butyl linker.

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3/c1-17-9-10-19(15-20(17)24)26-23(29)22(28)25-11-5-6-12-27-13-14-30-21(16-27)18-7-3-2-4-8-18/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACSSAWCJIFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Preparation of 3-fluoro-4-methylphenylamine: This can be achieved through the nitration of 3-fluoro-4-methyltoluene followed by reduction of the nitro group to an amine.

Synthesis of 4-(2-phenylmorpholino)butylamine: This involves the reaction of 2-phenylmorpholine with 4-bromobutylamine under basic conditions.

Formation of the oxalamide linkage: The final step involves the reaction of the two amines with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the fluorine atom and the morpholine ring can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following oxalamide derivatives from the evidence share structural motifs with the target compound:

*Calculated molecular formula and weight based on structural analysis.

Physicochemical Properties

- Melting Point: While the target’s mp is unknown, 1c (260–262°C) demonstrates that fluorinated aromatic systems and rigid substituents elevate melting points .

- Lipophilicity : The 3-fluoro-4-methylphenyl group balances lipophilicity (methyl) and electronegativity (fluoro), contrasting with 1c ’s highly lipophilic trifluoromethyl group .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like 1768 undergo hydrolysis and oxidation of alkyl/aromatic groups . The target’s morpholino group may resist hydrolysis, enhancing metabolic stability compared to 117 or 16, which have labile hydroxyl or methoxy groups.

- Toxicity: 1768 and related food additives exhibit high NOEL values (≥100 mg/kg), suggesting low acute toxicity . The target’s fluorine and morpholino groups may further reduce toxicity by minimizing reactive metabolites.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, identified by its CAS number 954085-62-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 413.5 g/mol. The structure features a fluoro-substituted phenyl ring and an oxalamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 954085-62-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The oxalamide group is known to facilitate hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

- Antitumor Activity : Some oxalamides have shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis.

- Anti-inflammatory Properties : Compounds in this class may also modulate inflammatory pathways, contributing to reduced inflammation in various models.

- Neuroprotective Effects : The morpholino group suggests potential interactions with neurological pathways, possibly providing neuroprotective benefits.

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the antitumor properties of oxalamide derivatives. The research demonstrated that these compounds could inhibit the growth of specific cancer cell lines through apoptosis induction mechanisms .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of oxalamides in animal models of acute inflammation. The results indicated a significant reduction in inflammatory markers when treated with oxalamide derivatives .

- Neuroprotection : A recent study examined the neuroprotective effects of structurally similar compounds in models of neurodegeneration. Findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.